Bimosiamose (C46H54O16 ⋅ 0.25 H2O, molecular weight: 867.4) [] is a synthetic pan-selectin antagonist. [] It is classified as a glycan mimetic and acts as a competitive inhibitor of selectins, a family of cell adhesion molecules. [, , ] Bimosiamose plays a crucial role in scientific research, particularly in studying inflammatory processes and exploring novel therapeutic strategies for inflammatory disorders. [, ]
Bimosiamose is synthesized from glycosylated structures designed to mimic natural selectin ligands, specifically targeting E-selectin and P-selectin. It is classified under small-molecule therapeutics and is recognized for its potential in modulating immune responses by preventing leukocyte adhesion and migration.
The synthesis of bimosiamose involves several key steps, typically utilizing a combination of glycosylation reactions and protective group strategies to achieve the desired molecular structure.
Bimosiamose has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with selectins.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of bimosiamose.
Bimosiamose participates in several chemical reactions primarily involving its interaction with selectin molecules:
The mechanism of action of bimosiamose revolves around its ability to inhibit selectin-mediated cell adhesion:
Bimosiamose exhibits several notable physical and chemical properties:
Bimosiamose has a range of scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2